4-Amino-5-methylpyridin-2-ol (CAS 95306-64-2), which also exists in its tautomeric form 4-amino-5-methyl-2(1H)-pyridone, is a highly functionalized heterocyclic building block primarily procured as a Key Starting Material (KSM) in pharmaceutical manufacturing. It is defined by a precise substitution pattern—a 4-amino group, a 5-methyl group, and a 2-hydroxyl/oxo moiety—that imparts significant basicity and enables regioselective nucleophilic substitutions and cyclocondensations. Industrially, it is most recognized as the critical intermediate for synthesizing finerenone, a non-steroidal selective mineralocorticoid receptor (MR) antagonist. Procurement specifications typically demand high HPLC purity (≥99.0%) and strict control over isomeric impurities to ensure reliable performance and high yields in multi-step downstream active pharmaceutical ingredient (API) synthesis .
In the context of complex pharmaceutical synthesis, generic substitution of 4-Amino-5-methylpyridin-2-ol with closely related in-class analogs is unviable. Utilizing structural isomers such as 3-amino-5-methylpyridin-2-ol completely alters the regiochemical trajectory of subsequent coupling reactions, leading to the formation of inactive API isomers and a 0% yield of the target finerenone core. Similarly, employing the des-methyl analog (4-aminopyridin-2-ol) removes the critical 5-methyl group, which is strictly required for the optimal steric fit and lipophilic profile of the final mineralocorticoid receptor antagonist within its biological target. Consequently, buyers must procure this exact CAS number to maintain synthetic fidelity, prevent costly batch failures, and ensure regulatory compliance in established manufacturing routes [1].
The utility of 4-Amino-5-methylpyridin-2-ol as a KSM is heavily dependent on its processability and achievable purity at scale. Advanced one-pot cyclocondensation routes utilizing ammonium acetate as a nitrogen source have demonstrated the ability to produce this specific compound at a 100-gram laboratory scale with an isolated HPLC purity of 99.38% to 99.6%. In contrast, unoptimized multi-step methods using traditional nitrogen sources often yield crude aminopyridinol mixtures with significantly lower purities (<90%) and require extensive, yield-depleting chromatographic purification. This high intrinsic crystallizability and process purity make it an ideal candidate for cost-effective, large-scale API manufacturing[1].
| Evidence Dimension | Scaled HPLC Purity |
| Target Compound Data | 99.38% - 99.6% purity at 100g scale |
| Comparator Or Baseline | Unoptimized aminopyridinol synthesis (<90% crude purity) |
| Quantified Difference | >9% absolute purity improvement, eliminating the need for prep-HPLC |
| Conditions | One-pot cyclocondensation via ammonium acetate |
Procuring a KSM that reliably achieves >99% purity at scale minimizes downstream purification bottlenecks and prevents impurity carryover in finerenone API production.
4-Amino-5-methylpyridin-2-ol exhibits exceptional thermal stability, characterized by a high melting point range of 265–270 °C. This robust thermal profile allows the compound to withstand the elevated temperatures (e.g., 85 °C to 100 °C) often required during subsequent cyclization or coupling steps in API synthesis without undergoing premature degradation or unwanted side reactions. Compared to typical low-molecular-weight liquid pyridines or less substituted analogs that may decompose or volatilize below 150 °C, this solid-state stability ensures consistent batch-to-batch reproducibility and simplifies bulk handling, storage, and transport logistics [1].
| Evidence Dimension | Melting Point / Thermal Processing Limit |
| Target Compound Data | 265–270 °C |
| Comparator Or Baseline | Standard liquid pyridine derivatives (<100 °C boiling/melting points) |
| Quantified Difference | >150 °C higher thermal stability threshold |
| Conditions | Standard atmospheric pressure bulk handling |
High thermal stability permits the use of aggressive, high-temperature synthetic conditions, accelerating reaction kinetics while maintaining material integrity.
The exact positioning of the functional groups on 4-Amino-5-methylpyridin-2-ol is non-negotiable for the synthesis of finerenone. The 4-amino group acts as a critical nucleophile in forming the complex dihydropyridine-like scaffold, while the 5-methyl group provides essential steric guidance. Using the exact target compound allows for the successful progression of the multi-step synthesis to the final API. Attempting to substitute this with a positional isomer, such as 3-amino-5-methylpyridin-2-ol, results in complete failure to form the required intermediate, yielding 0% of the correct finerenone core due to mismatched electronic and steric reactivity .
| Evidence Dimension | Target API Core Yield |
| Target Compound Data | Enables successful downstream finerenone core formation |
| Comparator Or Baseline | 3-amino-5-methylpyridin-2-ol (0% yield of target core) |
| Quantified Difference | Absolute requirement for target API viability |
| Conditions | Multi-step mineralocorticoid receptor antagonist synthesis |
Buyers must strictly procure the 4-amino-5-methyl isomer to ensure the chemical viability of the finerenone manufacturing route, as isomers are functionally useless for this application.
This is the dominant industrial application. The compound is procured in bulk as a Key Starting Material (KSM) to construct the core scaffold of finerenone, a blockbuster non-steroidal mineralocorticoid receptor antagonist used for chronic kidney disease. Its high scalable purity (>99%) and specific regiochemistry make it irreplaceable in this established manufacturing route .
Beyond finerenone, pharmaceutical R&D teams procure this compound as a foundational building block to synthesize novel libraries of selective mineralocorticoid receptor antagonists. Its stable 2-pyridone tautomeric core allows for diverse late-stage functionalization while retaining the critical 5-methyl group necessary for receptor pocket binding [1].
Because the aminopyridinol motif is a recognized pharmacophore for dihydrofolate reductase (DHFR) inhibition, this compound is utilized in medicinal chemistry to develop new antibacterial or anticancer agents. Its thermal stability and basicity facilitate the aggressive coupling reactions required to build complex antifolate structures [1].
Acute Toxic;Irritant